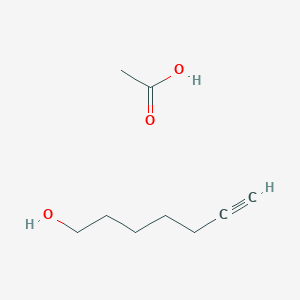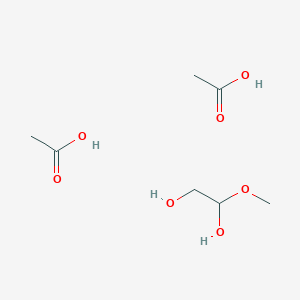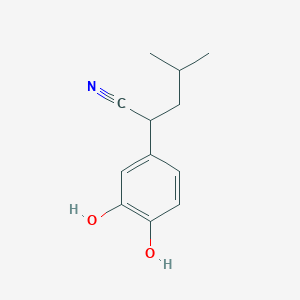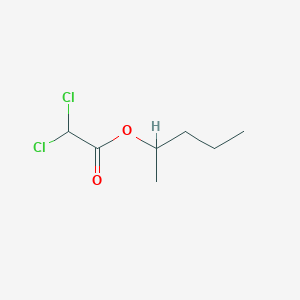
Cyclopropane, hexylidene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropane, hexylidene- is a compound that belongs to the class of cycloalkanes, which are cyclic hydrocarbons with single bonds. Cyclopropane itself is a three-membered ring structure with significant ring strain due to its small size and bond angles. The addition of a hexylidene group to cyclopropane introduces further complexity and potential reactivity to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopropane derivatives, including cyclopropane, hexylidene-, can be synthesized through various methods. One common method involves the reaction of carbenes with alkenes. Carbenes, such as dichlorocarbene, can be generated in situ from reagents like chloroform and potassium hydroxide. The reaction between the carbene and the double bond of an alkene results in the formation of a cyclopropane ring .
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves catalytic processes. For example, cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents can introduce strained rings into various substrates . These methods are efficient and can be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropane, hexylidene- undergoes various types of chemical reactions, including:
Oxidation: Cyclopropane rings can be oxidized to form epoxides or other oxygen-containing compounds.
Reduction: Reduction reactions can open the cyclopropane ring, leading to linear or branched hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light, leading to substituted cyclopropane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and ozone.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Halogenation using chlorine or bromine in the presence of UV light.
Major Products
Oxidation: Epoxides and alcohols.
Reduction: Linear or branched alkanes.
Substitution: Halogenated cyclopropane derivatives.
Applications De Recherche Scientifique
Cyclopropane, hexylidene- and its derivatives have various applications in scientific research:
Mécanisme D'action
The mechanism of action of cyclopropane, hexylidene- involves its interaction with various molecular targets. Cyclopropane derivatives can act as NMDA receptor antagonists, inhibiting the receptor’s activity . They can also inhibit AMPA receptors and nicotinic acetylcholine receptors, and activate certain potassium channels . These interactions can lead to various physiological effects, making cyclopropane derivatives useful in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Cyclopropane, hexylidene- can be compared with other cycloalkanes such as cyclobutane, cyclopentane, and cyclohexane:
Cyclopropane: High ring strain and reactivity due to small ring size.
Cyclobutane: Slightly larger ring with less strain but still reactive.
Cyclopentane: Lower ring strain and more stable.
Cyclohexane: Minimal ring strain and highly stable.
Propriétés
Numéro CAS |
91509-06-7 |
|---|---|
Formule moléculaire |
C9H16 |
Poids moléculaire |
124.22 g/mol |
Nom IUPAC |
hexylidenecyclopropane |
InChI |
InChI=1S/C9H16/c1-2-3-4-5-6-9-7-8-9/h6H,2-5,7-8H2,1H3 |
Clé InChI |
CWEUEFOTOHQTNU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B14363813.png)

![7,8-Dihydro[1,3]thiazolo[3,2-e]purine](/img/structure/B14363820.png)
![1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene](/img/structure/B14363825.png)





![N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline](/img/structure/B14363867.png)
![5-Bromo-4-methoxy-6-[(phenylsulfanyl)methyl]-2H-pyran-2-one](/img/structure/B14363877.png)


![6-[2-(6-Methoxynaphthalen-1-yl)ethyl]-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14363892.png)
